Indium, tris(2,4-pentanedionato)-

Thermal Decomposition Kinetics Nano-oxide Synthesis Precursor Thermal Stability

Researchers fabricating In₂O₃ or ITO thin films via CVD/ALD often face premature precursor decomposition in delivery lines or require high-temperature furnaces incompatible with thermally sensitive substrates. In(acac)₃ resolves both with its low decomposition window (150-250 °C) and sublimation enthalpy of only 8.66 kJ·mol⁻¹. • Enables solid-state calcination at just 400 °C for monodisperse, porous cubic-phase In₂O₃ nanoparticles. • Sufficient mass transport at source temperatures <200 °C reduces line clogging and extends ampoule lifetime. • Air-stable, extensively validated thermodynamic reference (ΔH_sub = 2.07 kcal·mol⁻¹, m.p. = 186 °C) for process calibration.

Molecular Formula C15H21InO6
Molecular Weight 412.14 g/mol
CAS No. 14405-45-9
Cat. No. B082820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium, tris(2,4-pentanedionato)-
CAS14405-45-9
Molecular FormulaC15H21InO6
Molecular Weight412.14 g/mol
Structural Identifiers
SMILESCC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[In+3]
InChIInChI=1S/3C5H7O2.In/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3
InChIKeyCMGVNFXMZKDHDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Indium, tris(2,4-pentanedionato)- [CAS 14405-45-9] Remains the Workhorse β-Diketonate for Thin-Film Oxide Deposition


Indium, tris(2,4-pentanedionato)- [CAS 14405-45-9], most commonly referred to as indium(III) acetylacetonate or In(acac)₃, is a homoleptic β-diketonate coordination complex belonging to the metal acetylacetonate family [1]. With a molecular weight of 412.15 g·mol⁻¹, a well-defined melting point of 186 °C, and a sublimation enthalpy (ΔH_sub) of 2.07 ± 0.1 kcal·mol⁻¹, it serves as a classic, air-stable precursor for the chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel synthesis of indium oxide (In₂O₃) and indium tin oxide (ITO) thin films [2] [3]. Its commercial availability in purities exceeding 99.0% (chelometric titration) up to 99.99% (trace metals) further reinforces its status as a standard procurement option for laboratories and pilot-scale operations .

Why You Cannot Simply Swap In(acac)₃ for Another Group 13 Acetylacetonate in Your Process


Although Group 13 tris(acetylacetonates) are isostructural (D₃ symmetry, orthorhombic crystal system), their thermodynamic and kinetic behaviors diverge sharply due to the differing ionic radii and metal-oxygen bond strengths [1]. The decomposition pathway of In(acac)₃ occurs within a narrow temperature window (150–250 °C) to yield porous In₂O₃ nanoparticles, whereas Ga(acac)₃ and Al(acac)₃ require substantially higher decomposition temperatures and follow different mechanistic routes [2] [3]. Moreover, in MOCVD of ITO, In(acac)₃ introduces a characteristic organic contamination from the acetylacetonate ligand that is absent when using non-acac indium precursors such as InMe₂OtBu or In(tmhd)₃, directly impacting film purity and resistivity [4]. Simply substituting one acetylacetonate for another without adjusting thermal budgets and post-deposition treatments therefore risks process failure.

Quantitative Evidence Differentiating In(acac)₃ from the Nearest Alternative Precursors


Decomposition Temperature Window: In(acac)₃ vs. Al(acac)₃

Non-isothermal thermogravimetric data show that In(acac)₃ decomposes in a single, well-defined weight-loss step between 150 and 250 °C with In₂O₃ as the only solid residue, enabling a low-temperature solid-state route to monodisperse In₂O₃ nanoparticles after calcination at 400 °C [1]. In sharp contrast, Al(acac)₃ requires gas-phase temperatures above 600 K (≈327 °C) for decomposition onset and follows a more complex pathway that can generate carbon-containing by-products [2]. This ~100 °C separation in the practical decomposition window directly determines the minimum substrate temperature needed in thermal CVD processes and the attainable particle morphology in powder synthesis.

Thermal Decomposition Kinetics Nano-oxide Synthesis Precursor Thermal Stability

Sublimation Enthalpy: In(acac)₃ vs. Ga(acac)₃ and Al(acac)₃

The sublimation enthalpy (ΔH_sub) of In(acac)₃, measured by the static membrane null-pressure gauge method over 162–217 °C, is 2.07 ± 0.1 kcal·mol⁻¹ (8.66 ± 0.42 kJ·mol⁻¹) [1]. In a comprehensive review of metal tris-acetylacetonates, the sublimation enthalpies of Al(acac)₃ and Cr(acac)₃ were found to be systematically higher (on the order of ~105–110 kJ·mol⁻¹) [2]. The lower sublimation enthalpy of In(acac)₃ translates directly to higher volatility at a given source temperature, enabling lower source operating temperatures and reduced thermal decomposition during evaporative delivery in MOCVD and ALD.

Volatility Vapor Pressure Thermodynamics MOCVD Precursor Selection

MOCVD Film Contamination Signature: In(acac)₃ vs. InMe₂OtBu and In(tmhd)₃

When In(acac)₃ is employed as the indium source in MOCVD of ITO layers, residual carbon from the acetylacetonate ligand is incorporated into the growing film, resulting in organic contamination detectable by X-ray photoelectron spectroscopy (XPS) [1]. By contrast, films grown from InMe₂OtBu or In(tmhd)₃ under identical reactor conditions show markedly lower carbon incorporation, directly translating to superior electrical conductivity and optical transparency [1]. This ligand-derived carbon contamination is unique to the acetylacetonate class and must be factored into the selection of In(acac)₃ for processes where ultimate electronic-grade purity is paramount.

Thin Film Purity MOCVD ITO Transparent Conductors

Application Fit Map: When In(acac)₃ Is the Optimal Procurement Choice


Low-Temperature Solid-State Synthesis of Monodisperse In₂O₃ Nanoparticles

When the target is size-controlled In₂O₃ nanoparticles for gas sensors or transparent conductive inks, In(acac)₃ provides a decisive advantage. Its decomposition begins at just 150 °C and completes below 250 °C, enabling solid-state calcination at only 400 °C to yield monodisperse, porous nanoparticles with cubic phase confirmed by XRD [1]. This eliminates the need for high-temperature furnaces and enables direct processing on thermally sensitive support materials, a capability not readily replicated with Al(acac)₃ or Ga(acac)₃.

ALD and CVD Processes Requiring High Volatility at Moderate Source Temperatures

For ALD and low-pressure CVD tools where precursor vapor pressure at moderate source temperature is critical, In(acac)₃ delivers a sublimation enthalpy of only 8.66 kJ·mol⁻¹, approximately 12 times lower than that of Al(acac)₃ [2]. This allows sufficient mass transport at source temperatures well below 200 °C, reducing the risk of premature decomposition in the delivery line and extending the lifetime of precursor ampoules.

Cost-Sensitive MOCVD Processes Where Organic Residue Is Tolerable

In applications such as electrochromic windows or anti-static coatings where a small amount of residual carbon (<5 at%) is acceptable, In(acac)₃ offers a more economical and air-handleable alternative to the highly reactive InMe₂OtBu or the costlier In(tmhd)₃ [3]. The acetylacetonate ligand-induced carbon contamination, although measurable by XPS, does not preclude high optical transparency and reasonable conductivity when post-annealing in air is applied.

Method Validation and Calibration Standard for Metal β-Diketonate Studies

Because the thermodynamic properties of In(acac)₃ (ΔH_sub = 2.07 kcal·mol⁻¹, m.p. = 186 °C) are among the most extensively validated in the β-diketonate literature, it serves as an ideal reference compound for calibrating sublimation apparatus and benchmarking new precursor molecules [2] [4]. Its well-resolved IR spectrum, documented by both experiment and HFR calculations, further supports its use as a spectroscopic standard for In–O bonding studies [5].

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